7-Dehydro Desmosterol
7-Dehydro Desmosterol
7-dehydrodesmosterol is a 3beta-sterol having the structure of desmosterol with an extra double bond at C-7--C-8. It has a role as a human metabolite and a mouse metabolite. It derives from a desmosterol.
7-Dehydro-desmosterol, also known as 24-dehydroprovitamin d3, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 7-dehydro-desmosterol is considered to be a sterol lipid molecule. 7-Dehydro-desmosterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 7-Dehydro-desmosterol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 7-dehydro-desmosterol is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 7-dehydro-desmosterol is involved in the rosuvastatin action pathway, steroid biosynthesis pathway, the desmosterolosis pathway, and the ibandronate action pathway. 7-Dehydro-desmosterol is also involved in several metabolic disorders, some of which include the smith-lemli-opitz syndrome (slos) pathway, the chondrodysplasia punctata II, X linked dominant (CDPX2) pathway, the hypercholesterolemia pathway, and the mevalonic aciduria pathway. Outside of the human body, 7-dehydro-desmosterol can be found in a number of food items such as horseradish, rambutan, fox grape, and chicory roots. This makes 7-dehydro-desmosterol a potential biomarker for the consumption of these food products.
7-Dehydro-desmosterol, also known as 24-dehydroprovitamin d3, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 7-dehydro-desmosterol is considered to be a sterol lipid molecule. 7-Dehydro-desmosterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 7-Dehydro-desmosterol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 7-dehydro-desmosterol is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 7-dehydro-desmosterol is involved in the rosuvastatin action pathway, steroid biosynthesis pathway, the desmosterolosis pathway, and the ibandronate action pathway. 7-Dehydro-desmosterol is also involved in several metabolic disorders, some of which include the smith-lemli-opitz syndrome (slos) pathway, the chondrodysplasia punctata II, X linked dominant (CDPX2) pathway, the hypercholesterolemia pathway, and the mevalonic aciduria pathway. Outside of the human body, 7-dehydro-desmosterol can be found in a number of food items such as horseradish, rambutan, fox grape, and chicory roots. This makes 7-dehydro-desmosterol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
1715-86-2
VCID:
VC0141393
InChI:
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1
SMILES:
CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Molecular Formula:
C27H42O
Molecular Weight:
382.6 g/mol
7-Dehydro Desmosterol
CAS No.: 1715-86-2
Reference Standards
VCID: VC0141393
Molecular Formula: C27H42O
Molecular Weight: 382.6 g/mol
CAS No. | 1715-86-2 |
---|---|
Product Name | 7-Dehydro Desmosterol |
Molecular Formula | C27H42O |
Molecular Weight | 382.6 g/mol |
IUPAC Name | (3S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
Standard InChI | InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9-10,19,21,23-25,28H,6,8,11-17H2,1-5H3/t19-,21+,23-,24+,25+,26+,27-/m1/s1 |
Standard InChIKey | RUSSPKPUXDSHNC-DDPQNLDTSA-N |
Isomeric SMILES | C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
SMILES | CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Canonical SMILES | CC(CCC=C(C)C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C |
Physical Description | Solid |
Description | 7-dehydrodesmosterol is a 3beta-sterol having the structure of desmosterol with an extra double bond at C-7--C-8. It has a role as a human metabolite and a mouse metabolite. It derives from a desmosterol. 7-Dehydro-desmosterol, also known as 24-dehydroprovitamin d3, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, 7-dehydro-desmosterol is considered to be a sterol lipid molecule. 7-Dehydro-desmosterol is considered to be a practically insoluble (in water) and relatively neutral molecule. 7-Dehydro-desmosterol has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, 7-dehydro-desmosterol is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, 7-dehydro-desmosterol is involved in the rosuvastatin action pathway, steroid biosynthesis pathway, the desmosterolosis pathway, and the ibandronate action pathway. 7-Dehydro-desmosterol is also involved in several metabolic disorders, some of which include the smith-lemli-opitz syndrome (slos) pathway, the chondrodysplasia punctata II, X linked dominant (CDPX2) pathway, the hypercholesterolemia pathway, and the mevalonic aciduria pathway. Outside of the human body, 7-dehydro-desmosterol can be found in a number of food items such as horseradish, rambutan, fox grape, and chicory roots. This makes 7-dehydro-desmosterol a potential biomarker for the consumption of these food products. |
Synonyms | (3β)-Cholesta-5,7,24-trien-3-ol; Cholesta-5,7,24-trien-3β-ol; 7-Dehydrodesmosterol; Cholesta-5,7,24(25)-trien-3β-ol; Cholesta-5,7,24-triene-3β-ol; |
PubChem Compound | 440558 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume